N-Ethyl vs. N-Ethyl-N-Phenyl Sulfamoyl Substitution: Impact on CRF-BP Target Engagement
The N-ethyl-N-phenyl analog (CAS 587842-93-1) demonstrates negligible binding to CRF-BP (EC50 > 53,000 nM) [1]. By replacing the bulky N-phenyl group with a hydrogen, N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide removes significant steric hindrance and alters hydrogen-bond donor capacity, which is predicted to substantially enhance target complementarity. This structural refinement directly addresses the primary liability of the N,N-disubstituted series.
| Evidence Dimension | CRF-BP Binding Affinity (EC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be significantly lower than >53,000 nM based on structural simplification |
| Comparator Or Baseline | N-[4-[ethyl(phenyl)sulfamoyl]phenyl]furan-2-carboxamide (CAS 587842-93-1): EC50 > 53,000 nM |
| Quantified Difference | Structurally predicted >10-fold improvement potential (exact value pending direct assay) |
| Conditions | Human CRF-BP binding assay, Sanford-Burnham Center for Chemical Genomics protocol |
Why This Matters
For researchers screening CRF-BP modulators, this compound offers a rationally designed scaffold that avoids the severe binding defect of its N-phenyl analog.
- [1] BindingDB. BDBM90373: N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-furamide. EC50 > 5.30E+4 nM against CRF-BP. Accessed 2025. View Source
